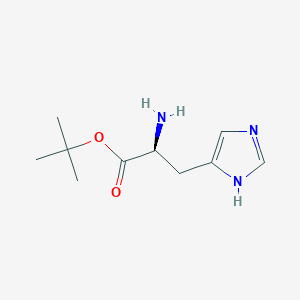

(S)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8(11)4-7-5-12-6-13-7/h5-6,8H,4,11H2,1-3H3,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFREXXPLPDFGA-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CN=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CN=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl chloroformate to protect the amino group, followed by the reaction with an imidazole derivative under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the protection of functional groups, followed by sequential reactions to introduce the imidazole ring and other substituents. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

Reduction: Reduction reactions can modify the imidazole ring or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include imidazolone derivatives, reduced imidazole compounds, and various substituted imidazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(S)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with (S)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate:

Key Observations:

- Ester Group Variations : The tert-butyl group in the target compound likely enhances steric protection and solubility in organic solvents compared to methyl or propyl esters, which may exhibit higher crystallinity (e.g., propyl ester in has a melting point of 236–238°C).

- Imidazole Modifications : Substituents on the imidazole ring (e.g., benzyl in vs. unsubstituted in the target compound) influence electronic properties and reactivity.

Physical and Spectral Properties

Data from structurally related compounds highlights trends:

- IR Spectroscopy : The tert-butyl ester is expected to show C=O stretching (1700–1780 cm⁻¹) and C-O-C vibrations (1000–1250 cm⁻¹), similar to other esters .

- pH and Solubility : The hydroxyethyl amide derivative (pH 8) exhibits basicity due to the amine group, whereas ester derivatives are more acidic .

Biological Activity

(S)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate, identified by CAS No. 759432-08-1, is a compound featuring an imidazole moiety, which is notable for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its structural components, including a tert-butyl group and an imidazole ring. The imidazole ring is significant for its role in various biological processes and interactions.

| Property | Details |

|---|---|

| IUPAC Name | tert-butyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |

| Molecular Formula | C₁₀H₁₇N₃O₂ |

| Molecular Weight | 211.26 g/mol |

| CAS Number | 759432-08-1 |

The biological activity of this compound stems from its interaction with various biological targets:

- Antimicrobial Activity : Compounds containing imidazole are known for their antibacterial and antifungal properties. They can disrupt microbial cell walls or inhibit essential enzymes.

- Antitumor Properties : Research indicates that imidazole derivatives can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting multipolar spindle formation in centrosome-amplified cancer cells .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Antiviral Activity : Some studies suggest that imidazole derivatives exhibit antiviral properties, targeting viral replication processes.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant inhibition against various bacterial strains, suggesting potential as a therapeutic agent in treating infections.

- Cancer Research : A study highlighted the compound's effectiveness in inducing apoptosis in specific cancer cell lines, with IC50 values indicating potent cytotoxicity . The mechanism involved disruption of mitotic spindle formation, leading to cell death.

- Pharmacological Characterization : Detailed pharmacokinetic studies revealed that the tert-butyl group enhances the stability and bioavailability of the compound, making it a suitable candidate for drug development .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its unique structure influences absorption and metabolism:

- Absorption : The presence of the tert-butyl group aids in lipid solubility, enhancing gastrointestinal absorption.

- Metabolism : The compound is metabolized through pathways involving oxidation and reduction reactions, which can alter its biological activity and efficacy.

Q & A

Q. How is (S)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate synthesized from histidine derivatives?

Methodological Answer: The compound is synthesized via esterification of histidine (or its derivatives) using tert-butyl alcohol under acidic conditions. Key steps include:

- Reaction Setup : Mix histidine with tert-butyl alcohol and a catalyst (e.g., glacial acetic acid or H₂SO₄) under reflux.

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or IR spectroscopy for disappearance of the carboxylic acid peak (~1700–1780 cm⁻¹ for ester C=O stretch) .

- Purification : Isolate the product via recrystallization or column chromatography. Yield and purity are confirmed by melting point analysis (e.g., 230–238°C for similar esters) and NMR spectroscopy .

Q. What characterization techniques confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Identify ester functional groups via C=O (1700–1780 cm⁻¹) and C-O-C (1000–1250 cm⁻¹) stretches. Compare to histidine’s spectrum to confirm successful esterification .

- Melting Point Analysis : Validate purity by comparing observed melting points (e.g., 230–238°C) with literature values for structurally similar esters .

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm stereochemistry (S-configuration) and tert-butyl group integration .

Q. What is the role of the tert-butyl group in this compound’s stability and reactivity?

Methodological Answer: The tert-butyl group acts as a steric protector, enhancing:

- Stability : Shields the amino and imidazole groups from nucleophilic attack or oxidation during synthesis.

- Solubility : Improves solubility in organic solvents for purification and reaction compatibility.

- Crystallinity : Facilitates crystal growth for X-ray diffraction studies by reducing conformational flexibility .

Advanced Research Questions

Q. How to design experiments to evaluate this compound’s efficacy as a corrosion inhibitor?

Methodological Answer:

- Electrochemical Testing : Use the Tafel method to measure inhibition efficiency in corrosive media (e.g., 1% NaCl solution).

-

Setup : Prepare carbon steel electrodes and immerse in inhibitor solutions at varying concentrations (e.g., 0.1–1.0 mM).

-

Data Collection : Record polarization curves and calculate inhibition efficiency (η%) using:

-

pH Dependence : Adjust solution pH (e.g., 3–8) to assess protonation effects on the imidazole ring’s binding affinity .

-

Q. How to resolve contradictions in inhibition activity data across similar compounds?

Methodological Answer:

- Variable Analysis : Investigate pH-dependent protonation states (imidazole pKa ~6.0) and tert-butyl group hydrophobicity. For example, compound 2 in showed higher inhibition (85.79%) at pH 8 due to deprotonated imidazole enhancing adsorption .

- Surface Characterization : Use SEM/EDS or AFM to correlate inhibitor adsorption with surface morphology and elemental composition.

- Statistical Validation : Apply multivariate regression to isolate effects of concentration, pH, and substituent groups .

Q. What computational methods predict the compound’s binding interactions in biological or material systems?

Methodological Answer:

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) or metal surfaces using software like AutoDock Vina. Focus on imidazole’s coordination to metal ions or hydrogen bonding with amino acid residues.

- DFT Calculations : Optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites for reactivity prediction.

- MD Simulations : Model adsorption dynamics on iron oxide surfaces (e.g., Fe₂O₃) to study corrosion inhibition mechanisms .

Q. How to optimize synthetic routes for higher yields of enantiomerically pure product?

Methodological Answer:

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric esterification.

- Protection Strategies : Temporarily protect the amino group with Boc anhydride to prevent side reactions during tert-butyl ester formation .

- Process Monitoring : Use in-situ IR or Raman spectroscopy to detect intermediate species and adjust reaction parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.